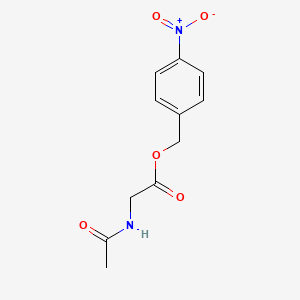
4-nitrobenzyl N-acetylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrobenzyl N-acetylglycinate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of N-acetylglycine, an amino acid that is found in many biological systems. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
4-nitrobenzyl N-acetylglycinate has several potential applications in scientific research. It has been used as a substrate for enzymatic assays, particularly for the measurement of N-acetylglycine hydrolase activity. The compound has also been used as a tool for studying the transport of N-acetylglycine across biological membranes. In addition, 4-nitrobenzyl N-acetylglycinate has been used as a fluorescent probe for detecting the presence of reactive oxygen species in cells.
作用機序
The mechanism of action of 4-nitrobenzyl N-acetylglycinate is not fully understood. However, it is believed to function as a substrate for certain enzymes, particularly N-acetylglycine hydrolase. When the compound is cleaved by the enzyme, it releases 4-nitrobenzyl chloride, which can be detected using various methods. This mechanism has been used in the development of enzymatic assays for the measurement of N-acetylglycine hydrolase activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitrobenzyl N-acetylglycinate have not been extensively studied. However, it is believed to have minimal toxicity and does not have any known drug side effects. The compound has been shown to be stable under various conditions, making it a useful tool for scientific research.
実験室実験の利点と制限
One of the main advantages of using 4-nitrobenzyl N-acetylglycinate in lab experiments is its stability. The compound can be stored for extended periods without significant degradation, making it a useful tool for long-term studies. In addition, the compound is relatively easy to synthesize using commonly available reagents and solvents.
One of the limitations of using 4-nitrobenzyl N-acetylglycinate in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain applications. In addition, the compound is not widely available commercially, which can make it difficult to obtain for some researchers.
将来の方向性
There are several potential future directions for research involving 4-nitrobenzyl N-acetylglycinate. One area of interest is the development of new enzymatic assays for the measurement of N-acetylglycine hydrolase activity. Another area of interest is the use of the compound as a tool for studying the transport of N-acetylglycine across biological membranes. Additionally, the compound has potential applications in the development of fluorescent probes for detecting reactive oxygen species in cells. Further research is needed to fully understand the potential applications of 4-nitrobenzyl N-acetylglycinate in scientific research.
合成法
The synthesis of 4-nitrobenzyl N-acetylglycinate can be achieved using several methods. One of the most commonly used methods involves the reaction of N-acetylglycine with 4-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-nitrobenzyl N-acetylglycinate. Other methods include the use of different reagents and solvents, such as acetic anhydride and pyridine.
特性
IUPAC Name |
(4-nitrophenyl)methyl 2-acetamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-8(14)12-6-11(15)18-7-9-2-4-10(5-3-9)13(16)17/h2-5H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPBHINZHLFJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)
![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)
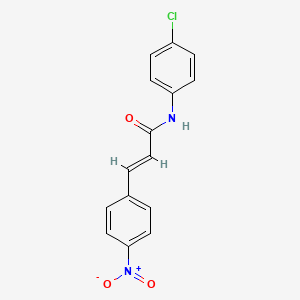
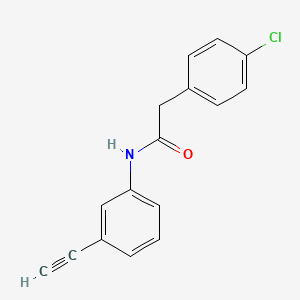
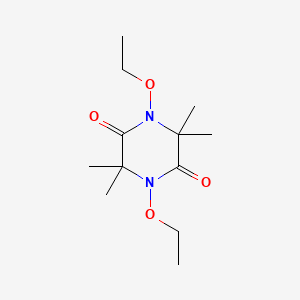
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5815608.png)
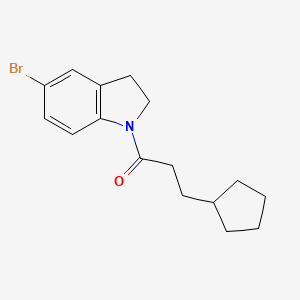
![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)
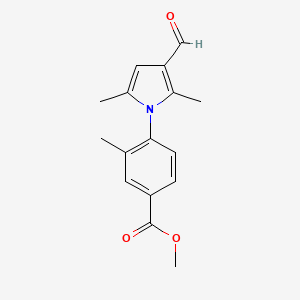
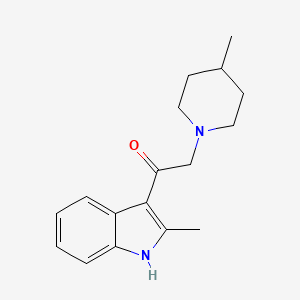
![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)
